2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-27(23,16-4-5-17-18(13-16)25-12-11-24-17)21-9-6-15(7-10-21)14-26-19-3-1-2-8-20-19/h1-5,8,13,15H,6-7,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQHCNKKTAKVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” are currently unknown. The compound is structurally similar to other dihydrobenzodioxin derivatives
Mode of Action
Other dihydrobenzodioxin derivatives have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Biochemical Pathways
Other dihydrobenzodioxin derivatives have been shown to affect various biochemical pathways, including the wnt/β-catenin pathway.
Biological Activity
The compound 2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring linked to a sulfonyl-piperidine moiety and a dihydrobenzo[dioxin structure. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with enzymes, potentially inhibiting pathways involved in cell proliferation and survival.
- Receptor Modulation : The pyridine component may engage with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain perception .
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been tested for their ability to inhibit tumor growth in various cancer cell lines:
- Case Study 1 : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent cytotoxicity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings highlight the need for further exploration into its use as an antimicrobial agent.
Neuroprotective Effects
Research has also suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may help reduce oxidative stress and inflammation in neuronal cells .
Comparative Analysis
A comparative analysis of similar compounds can provide insights into the biological activity of this compound).
Comparison with Similar Compounds
Core Heterocycle Variations
The piperidine core in the target compound distinguishes it from analogs with piperazine or pyrrolidine rings. For example:
- Compound 3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine) replaces piperidine with piperazine, introducing an additional nitrogen that increases polarity and basicity. This modification enhances D4 receptor selectivity (>1,100-fold over D2/D3 receptors) but may reduce blood-brain barrier penetration compared to the target compound’s piperidine scaffold .
- Compound 15 () employs a pyrrolidine ring, reducing ring size and altering steric constraints. This structure demonstrated a molecular weight of 435.17 g/mol (LC-HRMS) and moderate lipophilicity (logP inferred from thiazole and benzodioxin groups), suggesting distinct pharmacokinetic profiles compared to the target compound .
Table 1: Core Heterocycle Comparison
Functional Group Modifications
- Sulfonamide vs. Amine Linkers : The sulfonamide group in the target compound may improve binding affinity through hydrogen bonding, as seen in sulfonamide-based protease inhibitors. In contrast, Compound 3d uses a methylamine linker, prioritizing flexibility and moderate basicity for CNS penetration .
- Thioether vs. Fluorine Substituents : The thioether in the target compound increases lipophilicity compared to the fluoropyridine in 3d , which enhances electronic effects and metabolic stability. Fluorine’s electronegativity contributes to 3d’s high D4 receptor selectivity .
Table 2: Functional Group Impact
| Compound | Linker/Substituent | Biological Implication |
|---|---|---|
| Target Compound | Sulfonamide | Enhanced hydrogen bonding, moderate logP |
| 3d | Fluoropyridine | High receptor selectivity, metabolic stability |
| S 18126 | Piperazine-indan | Competitive D4 antagonism, in vivo activity |
Preparation Methods
The introduction of the sulfonyl group to piperidine proceeds via nucleophilic substitution. Piperidine reacts with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride in the presence of a base to neutralize HCl byproducts:
$$
\text{Piperidine} + \text{RSO}2\text{Cl} \xrightarrow{\text{Base}} \text{RSO}2-\text{Piperidine} + \text{HCl}
$$
Procedure :
- Dissolve piperidine (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride (1.1 equiv) in DCM.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with DCM, and dry over $$Na2SO4$$.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate 1-((2,3-dihydrobenzo[b]dioxin-6-yl)sulfonyl)piperidine.
Yield : 68–72% (estimated from analogous sulfonylation reactions).
Bromination of the 4-Methylpiperidine Derivative
Functionalization of the piperidine ring at the 4-position requires bromination of the methyl group to generate a reactive electrophile for thioether formation. Radical bromination using $$N$$-bromosuccinimide (NBS) is preferred for selectivity:
Procedure :
- Dissolve 1-((2,3-dihydrobenzo[b]dioxin-6-yl)sulfonyl)piperidine (1.0 equiv) in carbon tetrachloride ($$CCl_4$$).
- Add NBS (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).
- Reflux under nitrogen for 6–8 hours.
- Cool, filter succinimide byproducts, and concentrate under vacuum.
- Purify via flash chromatography (hexane:ethyl acetate = 5:1) to obtain 4-(bromomethyl)-1-((2,3-dihydrobenzo[b]dioxin-6-yl)sulfonyl)piperidine.
Yield : 55–60% (based on similar radical brominations).
Thioether Formation with 2-Mercaptopyridine
The final step couples the bromomethyl intermediate with 2-mercaptopyridine via nucleophilic substitution. Base-mediated deprotonation of the thiol enhances nucleophilicity:
$$
\text{R-Br} + \text{HS-Pyridine} \xrightarrow{\text{Base}} \text{R-S-Pyridine} + \text{HBr}
$$
Procedure :
- Suspend 4-(bromomethyl)-1-((2,3-dihydrobenzo[b]dioxin-6-yl)sulfonyl)piperidine (1.0 equiv) and 2-mercaptopyridine (1.5 equiv) in dimethyl sulfoxide (DMSO).
- Add sodium hydride ($$NaH$$, 2.0 equiv) at 0°C and stir for 30 minutes.
- Warm to room temperature and react for 12 hours.
- Quench with ice-cold water, extract with ethyl acetate, and dry over $$Na2SO4$$.
- Purify via column chromatography (hexane:ethyl acetate = 3:1) to isolate the target compound.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$NaH$$ | DMSO | 25 | 65 |
| $$K2CO3$$ | DMF | 80 | 47 |
| $$NaOH$$ | EtOH | 20 | 38 |
Optimal conditions use $$NaH$$ in DMSO, achieving 65% yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- $$^1H$$ NMR (400 MHz, DMSO-$$d_6$$) : δ 8.45 (d, $$J = 4.8$$ Hz, 1H, Py-H), 7.75–7.68 (m, 2H, Py-H), 7.52 (d, $$J = 8.2$$ Hz, 1H, Dioxin-H), 6.94 (d, $$J = 8.2$$ Hz, 1H, Dioxin-H), 4.32–4.25 (m, 4H, Dioxin-OCH2), 3.61 (d, $$J = 12.4$$ Hz, 2H, Piperidine-H), 3.12 (t, $$J = 11.8$$ Hz, 2H, Piperidine-H), 2.94 (s, 2H, SCH2), 1.82–1.75 (m, 3H, Piperidine-H).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for $$C{19}H{21}N2O4S_2$$: 429.0912; Found: 429.0908.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation, piperidine functionalization, and thioether formation. Key steps include:
- Sulfonylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., sodium hydride in DMF) to form the sulfonamide intermediate .
- Thioether Coupling : Introducing the pyridinylthio moiety via nucleophilic substitution or thiol-disulfide exchange, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine .
- Critical Conditions : Temperature control (60–80°C for sulfonylation), solvent selection (polar aprotic solvents for improved solubility), and stoichiometric ratios (1:1.2 molar ratio for sulfonyl chloride:piperidine) to minimize by-products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, piperidine methylene at δ 2.8–3.1 ppm). Discrepancies in coupling constants can arise from conformational flexibility; use 2D NMR (COSY, HSQC) for resolution .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ for C₂₁H₂₃N₂O₄S₂: 437.12) and detects impurities .
- HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient). Adjust pH (0.1% TFA) to resolve co-eluting impurities .
Advanced Research Questions
Q. How can researchers optimize sulfonylation and thioether formation to minimize by-products?
- Methodological Answer :
- Sulfonylation Optimization : Use slow addition of sulfonyl chloride to prevent exothermic side reactions. Employ scavengers (e.g., molecular sieves) to absorb HCl by-products .
- Thioether Selectivity : Pre-activate thiol groups with Ellman’s reagent (DTNB) to enhance nucleophilicity. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
- Catalytic Systems : Test Pd-catalyzed cross-coupling for sterically hindered intermediates, achieving >80% yield in DMF at 100°C .
Q. What strategies resolve contradictions in biological activity data across assay models?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (MTT/XTT) using identical cell lines (e.g., HEK293 vs. HepG2) and incubation times (48–72 hrs) .
- Solvent Controls : DMSO concentrations >0.1% may inhibit enzyme activity; use vehicle-matched controls .
- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP/GTPγS) to confirm target engagement .
Q. Which computational approaches predict binding affinity with target enzymes/receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand/rigid receptor settings. Dock to crystal structures (PDB: 4LDE for sulfonamide-binding proteins) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 50 ns trajectories) to assess hydrogen bond persistence between sulfonyl groups and Arg/Lys residues .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔG binding, correlating with IC₅₀ values from enzymatic assays (R² > 0.7) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with substituents at the pyridine (e.g., Cl, CF₃) and benzodioxin (e.g., methyl, nitro) positions .
- Biological Testing : Screen analogs against a panel of kinases (e.g., PKA, PKC) using radiometric assays (³³P-ATP incorporation).
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Data Contradiction Analysis
Q. How to interpret conflicting thermal stability data from DSC and XRPD?
- Methodological Answer :
- DSC Interpretation : Endothermic peaks >150°C suggest melting, while broad transitions indicate amorphous phases. Compare with TGA to rule out decomposition .
- XRPD Resolution : Polymorphs (Form I vs. Form II) show distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.3°). Use Rietveld refinement to quantify phase purity .
Experimental Design
Q. What controls are essential for metabolic stability assays in hepatic microsomes?
- Methodological Answer :
- Positive Control : Use verapamil (high clearance) and propranolol (moderate clearance) to validate assay conditions .
- Negative Control : Heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic degradation.
- Analytical Controls : Spike samples with deuterated internal standards (e.g., d₅-compound) for LC-MS/MS quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
